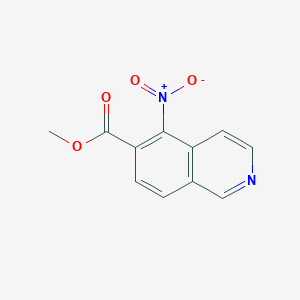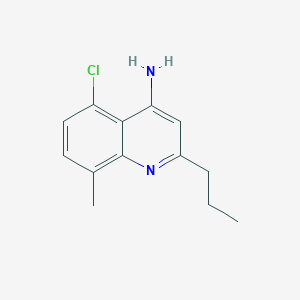
5-(4-Chloro-2-fluorophenyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol . This compound is characterized by the presence of a nicotinaldehyde core substituted with a 4-chloro-2-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Chlor-2-fluorphenyl)nicotinaldehyd beinhaltet typischerweise die Reaktion von 4-Chlor-2-fluorbenzaldehyd mit Nicotinsäurederivaten unter bestimmten Bedingungen. Die Reaktion wird oft in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 5-(4-Chlor-2-fluorphenyl)nicotinaldehyd große chemische Reaktoren und fortschrittliche Reinigungsverfahren umfassen. Der Prozess ist optimiert, um Abfall zu minimieren und die Effizienz zu maximieren und sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen für verschiedene Anwendungen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(4-Chlor-2-fluorphenyl)nicotinaldehyd unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Chlor- und Fluorgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Natriumhydroxid (NaOH) und verschiedene organometallische Verbindungen werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Bildung von 5-(4-Chlor-2-fluorphenyl)nicotinsäure.
Reduktion: Bildung von 5-(4-Chlor-2-fluorphenyl)nicotinylalkohol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlor-2-fluorphenyl)nicotinaldehyd wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 5-(4-Chlor-2-fluorphenyl)nicotinaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Aldehydgruppe der Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und anderen Biomolekülen bilden und so möglicherweise deren Funktion verändern. Die Chlor- und Fluorsubstituenten können auch die Reaktivität und Bindungsaffinität der Verbindung beeinflussen .
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(4-Chlor-2-fluorphenyl)nicotinsäure
- 5-(4-Chlor-2-fluorphenyl)nicotinylalkohol
- 5-(4-Chlor-2-fluorphenyl)nicotinamid
Einzigartigkeit
5-(4-Chlor-2-fluorphenyl)nicotinaldehyd ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und physikalische Eigenschaften verleiht. Das Vorhandensein von sowohl Chlor- als auch Fluorgruppen erhöht seine Reaktivität und das Potenzial für vielfältige chemische Transformationen .
Eigenschaften
CAS-Nummer |
1346691-91-5 |
|---|---|
Molekularformel |
C12H7ClFNO |
Molekulargewicht |
235.64 g/mol |
IUPAC-Name |
5-(4-chloro-2-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7ClFNO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-7H |
InChI-Schlüssel |
CWEAPTIFIPJIIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)



![2,4,6-Trichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11875765.png)



![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)

![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)

